molecular formula C24H32O3 B14637786 4-(Pentyloxy)phenyl 4-hexylbenzoate CAS No. 53132-13-1

4-(Pentyloxy)phenyl 4-hexylbenzoate

Cat. No.: B14637786
CAS No.: 53132-13-1
M. Wt: 368.5 g/mol
InChI Key: OIZPXTLLNFDPOF-UHFFFAOYSA-N
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Description

4-(Pentyloxy)phenyl 4-hexylbenzoate is an organic compound with the molecular formula C24H32O3. It is a type of ester formed from the reaction between 4-(pentyloxy)phenol and 4-hexylbenzoic acid. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentyloxy)phenyl 4-hexylbenzoate typically involves the esterification reaction between 4-(pentyloxy)phenol and 4-hexylbenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Pentyloxy)phenyl 4-hexylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-(Pentyloxy)phenyl 4-hexylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound in studying esterification reactions.

    Biology: The compound can be used in biochemical assays to study enzyme-catalyzed ester hydrolysis.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials, such as liquid crystals for display technologies.

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)phenyl 4-hexylbenzoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond in the compound is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding alcohol and carboxylic acid. This reaction is often facilitated by esterases or lipases in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-(Hexyloxy)phenyl 4-pentylbenzoate: Similar in structure but with different alkyl chain lengths.

    4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate: Contains a cyclohexyl group, adding rigidity to the structure.

Uniqueness

4-(Pentyloxy)phenyl 4-hexylbenzoate is unique due to its specific combination of alkyl chains and ester linkage, which imparts distinct physical and chemical properties. Its structural flexibility and reactivity make it a valuable compound in various research and industrial applications.

Properties

CAS No.

53132-13-1

Molecular Formula

C24H32O3

Molecular Weight

368.5 g/mol

IUPAC Name

(4-pentoxyphenyl) 4-hexylbenzoate

InChI

InChI=1S/C24H32O3/c1-3-5-7-8-10-20-11-13-21(14-12-20)24(25)27-23-17-15-22(16-18-23)26-19-9-6-4-2/h11-18H,3-10,19H2,1-2H3

InChI Key

OIZPXTLLNFDPOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCC

Origin of Product

United States

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